

Cbz-D-Leu-Val-Boc as a synthetic intermediate

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Compound of Interest

Compound Name: **Cbz-D-Leu-Val-Boc**

Cat. No.: **B12373197**

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An In-depth Technical Guide to **Cbz-D-Leu-Val-Boc** as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Carbobenzyloxy-D-Leucyl-L-Valine tert-butyl ester (**Cbz-D-Leu-Val-Boc**), a valuable dipeptide intermediate in synthetic organic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and applications, with a focus on its role in the development of therapeutic agents.

Introduction

Cbz-D-Leu-Val-Boc is a protected dipeptide composed of D-Leucine and L-Valine. The N-terminus of D-Leucine is protected by a Carbobenzyloxy (Cbz or Z) group, and the C-terminus of L-Valine is protected as a tert-butyl ester (Boc). This strategic placement of protecting groups makes it a versatile building block in multi-step peptide synthesis. The Cbz group is stable under neutral conditions and can be removed by hydrogenolysis, while the Boc group is labile to acid.^[1] This orthogonality allows for selective deprotection and chain elongation at either the N- or C-terminus, a crucial aspect of modern peptide chemistry. Dipeptide fragments containing D-amino acids are of particular interest in drug design as they can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for **Cbz-D-Leu-Val-Boc** is not readily available in public literature, the following table summarizes typical data that would be determined for its

characterization. This data is based on general knowledge of similar protected dipeptides and information from commercial suppliers who indicate the availability of such data upon request.

Table 1: Physicochemical and Spectroscopic Properties of **Cbz-D-Leu-Val-Boc**

Property	Data
CAS Number	135219-72-6
Molecular Formula	C ₂₅ H ₃₉ N ₃ O ₅
Molecular Weight	465.60 g/mol
Appearance	White to off-white solid
Melting Point	Not specified in literature
Optical Rotation [α]D	Not specified in literature
Solubility	Soluble in organic solvents like DCM, DMF, and Ethyl Acetate
¹ H NMR	Expected to show characteristic peaks for Cbz, D-Leucine, L-Valine, and Boc protons.
¹³ C NMR	Expected to show characteristic peaks for all 25 carbon atoms.
Mass Spectrometry (MS)	Expected [M+H] ⁺ at m/z 466.29
Infrared (IR)	Expected characteristic absorptions for N-H (amide), C=O (urethane and ester), and aromatic C-H bonds.

Note: Specific spectral data should be obtained from the supplier or determined experimentally.

Synthesis of Cbz-D-Leu-Val-Boc: Experimental Protocol

The synthesis of **Cbz-D-Leu-Val-Boc** involves the coupling of Cbz-protected D-Leucine with the tert-butyl ester of L-Valine. The following is a generalized experimental protocol based on

standard solution-phase peptide coupling methods.

Materials and Reagents

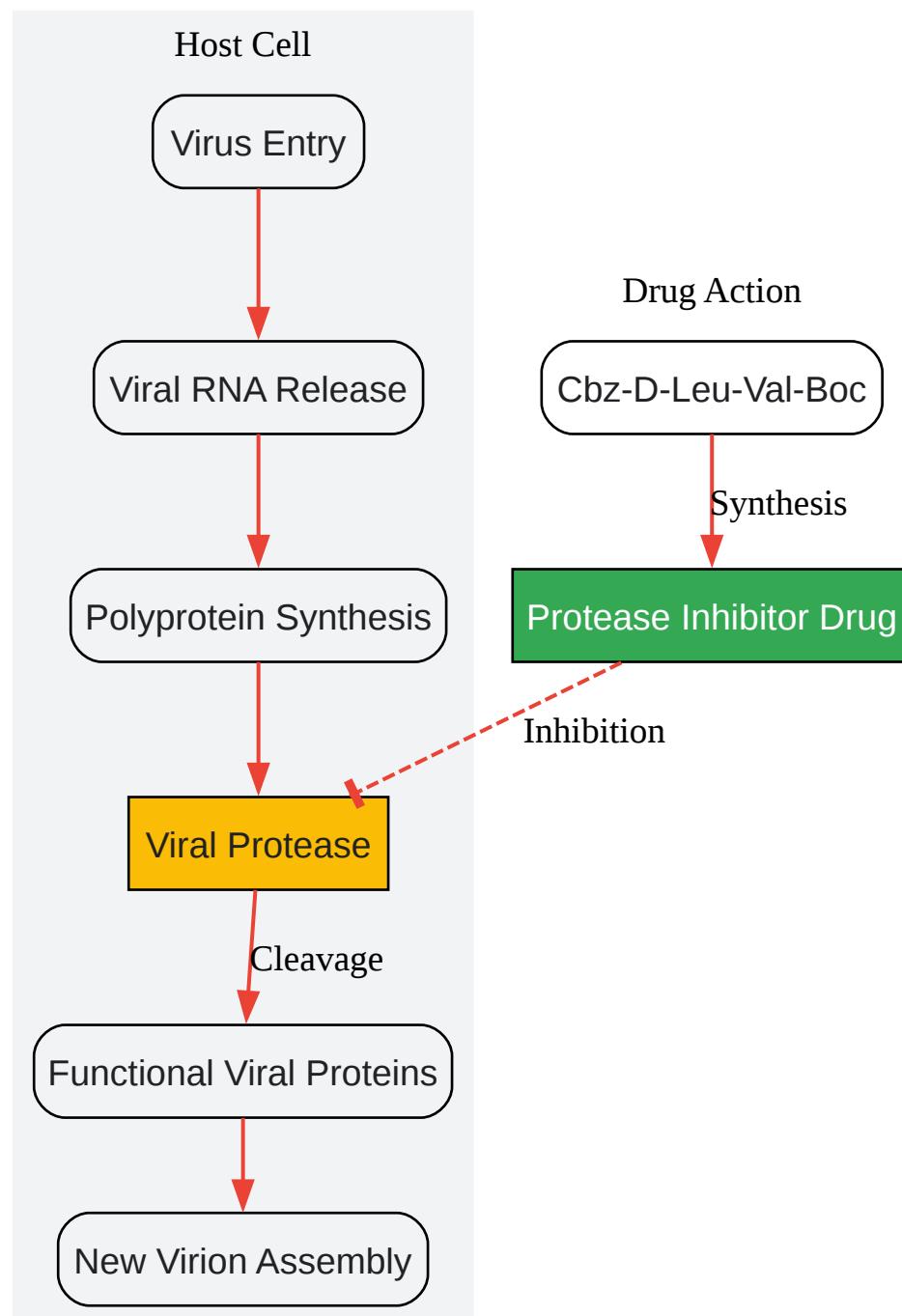
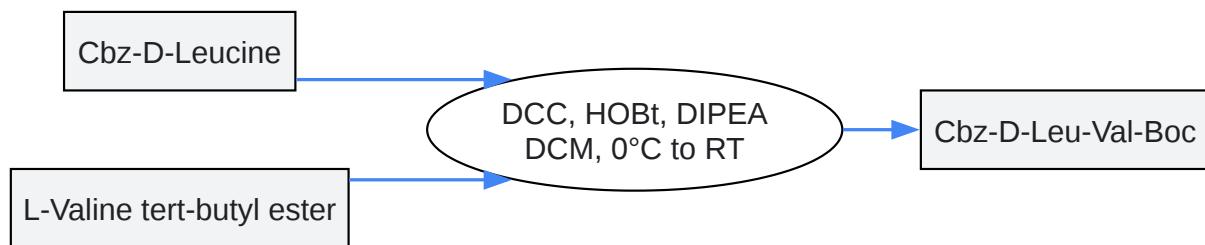
- Cbz-D-Leucine
- L-Valine tert-butyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 1 M aqueous hydrochloric acid (HCl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

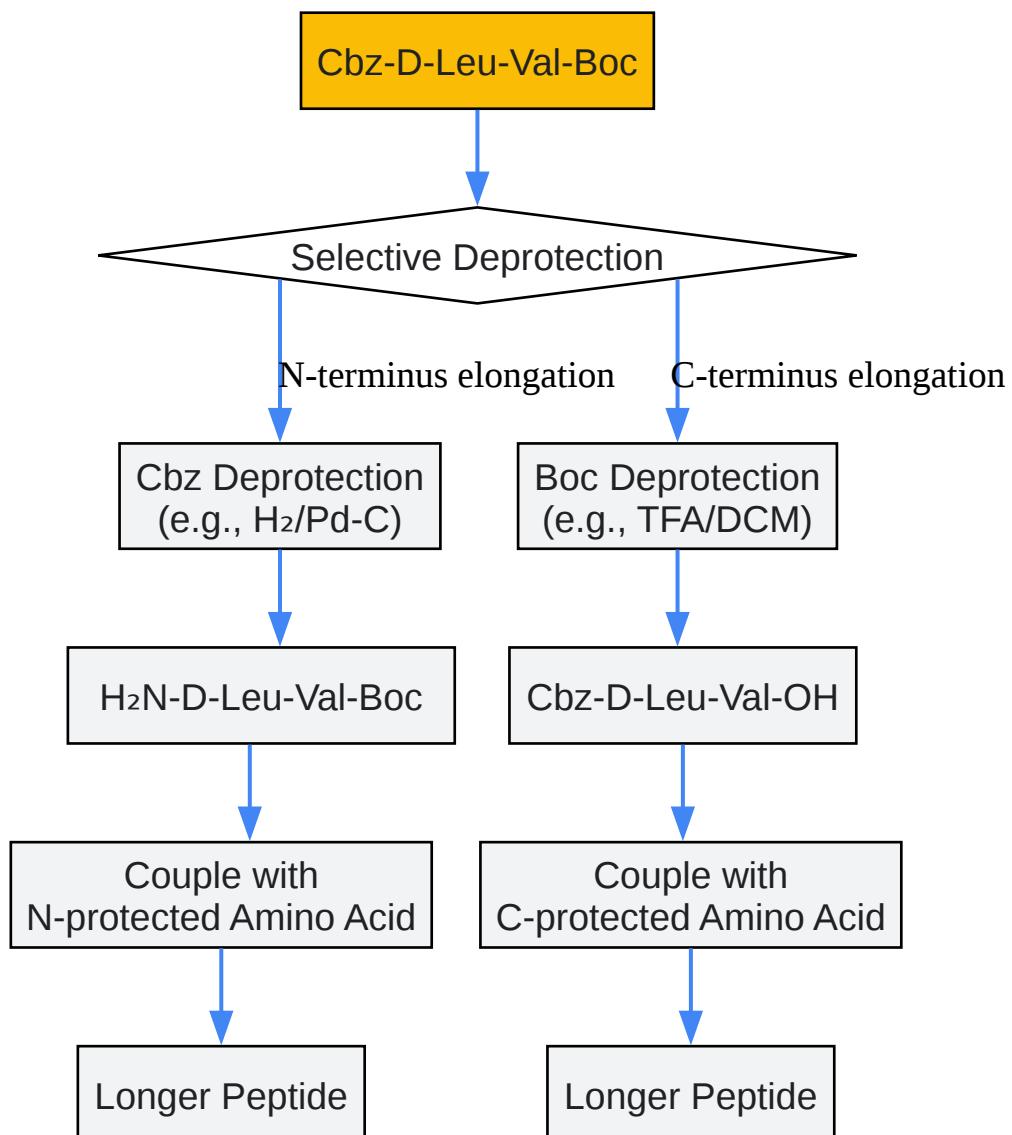
Synthetic Procedure

- Preparation of L-Valine tert-butyl ester: To a suspension of L-Valine tert-butyl ester hydrochloride in anhydrous DCM, add DIPEA or TEA (1.1 equivalents) and stir at room temperature until a clear solution is obtained.
- Coupling Reaction: In a separate flask, dissolve Cbz-D-Leucine (1.0 equivalent) and HOBr (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Add DCC (1.1 equivalents) to the Cbz-D-Leucine solution and stir for 15-20 minutes at 0 °C.

- To this activated mixture, add the prepared solution of L-Valine tert-butyl ester from step 1. Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate successively with 1 M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **Cbz-D-Leu-Val-Boc**.

Reaction Scheme





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References

- 1. aapep.bocsci.com [aapep.bocsci.com]

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